molecular formula C18H16N4O2S B184668 6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 4889-92-3

6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B184668
CAS RN: 4889-92-3
M. Wt: 352.4 g/mol
InChI Key: GAWGFOOPWBOAOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicine. This compound belongs to the class of triazolothiadiazoles, which have been found to exhibit various biological activities such as antimicrobial, anticancer, and antitubercular properties.

Mechanism Of Action

The mechanism of action of 6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that this compound acts by inhibiting the growth of bacterial cells through the inhibition of bacterial DNA synthesis. Furthermore, this compound has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.

Biochemical And Physiological Effects

6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit various biochemical and physiological effects. One of the studies reported that this compound exhibits significant antioxidant activity, which may be attributed to its ability to scavenge free radicals. Furthermore, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

The advantages of using 6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potent antimicrobial, anticancer, and antitubercular activities. Furthermore, this compound exhibits significant antioxidant and anti-inflammatory activities, which may be useful in the development of new drugs. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

Future research on 6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole should focus on the development of new drugs based on its potent biological activities. Furthermore, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Other future directions include the synthesis of new analogs of this compound and the evaluation of their biological activities.

Synthesis Methods

The synthesis of 6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. One of the methods involves the reaction of 4-ethoxybenzaldehyde, 2-methoxybenzaldehyde, and thiosemicarbazide in the presence of glacial acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization from ethanol. Another method involves the reaction of 4-ethoxybenzaldehyde, 2-methoxybenzaldehyde, and thiosemicarbazide in the presence of sodium ethoxide and ethanol. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization from ethanol.

Scientific Research Applications

6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been the subject of several scientific studies due to its potential applications in the field of medicine. One of the studies reported that this compound exhibits potent antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Another study reported that this compound exhibits significant anticancer activity against human breast cancer cells. Furthermore, this compound has also been found to exhibit antitubercular activity against Mycobacterium tuberculosis.

properties

CAS RN

4889-92-3

Product Name

6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C18H16N4O2S

Molecular Weight

352.4 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4O2S/c1-3-24-13-10-8-12(9-11-13)17-21-22-16(19-20-18(22)25-17)14-6-4-5-7-15(14)23-2/h4-11H,3H2,1-2H3

InChI Key

GAWGFOOPWBOAOZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=C4OC

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=C4OC

Origin of Product

United States

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